molecular formula C13H10N4S B5591182 N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine

N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine

Cat. No. B5591182
M. Wt: 254.31 g/mol
InChI Key: IBMVKBJATBMJLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine and its derivatives involves various chemical methods. For instance, a one-pot regiospecific synthesis approach has been developed for the construction of imidazo[1,2-a]pyridines, demonstrating a facile method for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, showcasing the versatility in synthesizing related compounds (Cao et al., 2014). Additionally, the synthesis of functionalised (triorganostannyl)tetrazoles through a cycloaddition method involving organostannyl azides and cyanopyridines highlights the diversity of synthetic routes available for structurally related compounds (Bhandari et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds, like 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, has been characterized by single-crystal X-ray structure determination, along with NMR spectroscopy, confirming the planarity and the specific orientation of the pyridine-thiazole and pyrazole rings (Lan et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine derivatives showcase a variety of chemical behaviors. For example, the hypervalent iodine-promoted regioselective oxidative C–H functionalization for the synthesis of biologically potent derivatives through an oxidative C–S bond formation strategy, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant, demonstrates the chemical reactivity and potential applications of these compounds (Mariappan et al., 2016).

Physical Properties Analysis

The physical properties, including fluorescence and crystalline structures, have been studied extensively. The fluorescence quenching of Co(II) complexes with alizarin dye demonstrates the unique photophysical properties of these compounds (Vellaiswamy & Ramaswamy, 2017). Additionally, the crystal structures of compounds like 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) reveal intricate details of molecular geometry and intermolecular interactions (Caballero et al., 2001).

Chemical Properties Analysis

The chemical properties of N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine derivatives exhibit a range of behaviors, such as dynamic tautomerism and divalent N(I) character, which are crucial for understanding their reactivity and potential applications. Quantum chemical analysis reveals the existence of six competitive isomeric structures, highlighting the complexity of these molecules (Bhatia, Malkhede, & Bharatam, 2013).

properties

IUPAC Name

N-pyridin-2-yl-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c1-2-6-15-12(3-1)17-13-16-11(9-18-13)10-4-7-14-8-5-10/h1-9H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMVKBJATBMJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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